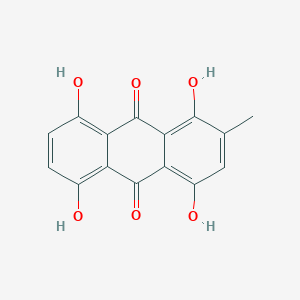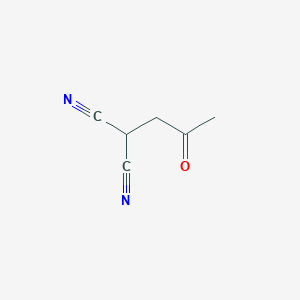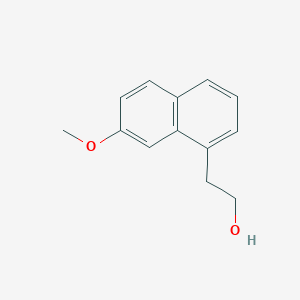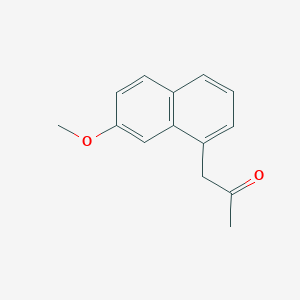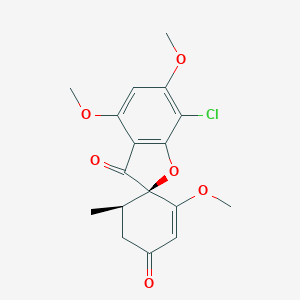
Epigriseofulvin
Übersicht
Beschreibung
Epigriseofulvin is a derivative of griseofulvin, a well-known antifungal polyketide metabolite produced mainly by ascomycetes. Griseofulvin has been used since 1959 to treat dermatophyte infections.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying polyketide biosynthesis and for developing new synthetic methodologies.
Biology: Investigated for its antifungal properties and its ability to disrupt mitosis in fungal cells.
Industry: Utilized in the development of new antifungal formulations and as a lead compound for drug discovery.
Wirkmechanismus
Target of Action
Epigriseofulvin, like its parent compound griseofulvin, primarily targets the microtubules in cells . Microtubules play a crucial role in cell division and are essential for the formation of the mitotic spindle during mitosis .
Mode of Action
This compound interacts with its targets by binding to alpha and beta tubulin , the protein subunits of microtubules . This binding alters the function of the spindle and cytoplasmic microtubules, inhibiting fungal cell mitosis and nuclear acid synthesis . The compound forms a complex with keratin, making it resistant to fungal invasion .
Biochemical Pathways
This compound affects the mitotic spindle microtubule dynamics , disrupting the normal process of cell division . This disruption can lead to cell death in human cancer cells and arrest hepatitis C virus replication . The exact biochemical pathways affected by this compound are still under investigation.
Pharmacokinetics
Griseofulvin, the parent compound, is known to be absorbed orally and distributed widely in the body . It’s metabolized in the liver and excreted in the urine . These properties likely influence the bioavailability of this compound, but specific details are currently unknown.
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of mitosis and cell division, potentially leading to cell death . It may also inhibit hepatitis C virus replication by interfering with microtubule polymerization in human cells
Action Environment
It’s known that various environmental factors can influence the epigenome, potentially affecting how drugs like this compound interact with their targets . Factors such as diet, lifestyle, and exposure to certain chemicals could potentially influence the efficacy and stability of this compound
Biochemische Analyse
Biochemical Properties
Epigriseofulvin, like griseofulvin, may play a role in biochemical reactions. Griseofulvin has been found to disrupt mitosis and cell division in human cancer cells and arrest hepatitis C virus replication . It interacts with various enzymes, proteins, and other biomolecules, although the specific interactions of this compound remain to be fully elucidated .
Cellular Effects
This compound may have similar cellular effects to griseofulvin, which has shown inhibitory effects on cancer cell division and may induce cell death through interaction with the mitotic spindle microtubule . Griseofulvin may also inhibit hepatitis C virus replication by interfering with microtubule polymerization in human cells .
Molecular Mechanism
The molecular mechanism of this compound is not fully understood. Griseofulvin is thought to inhibit fungal cell mitosis and nuclear acid synthesis. It also binds to and interferes with the function of spindle and cytoplasmic microtubules by binding to alpha and beta tubulin .
Temporal Effects in Laboratory Settings
Griseofulvin has been used for more than forty years, indicating its stability .
Dosage Effects in Animal Models
Griseofulvin is administered for dermatophyte infections in dogs, cats, calves, horses, and other domestic and exotic animal species .
Metabolic Pathways
Griseofulvin is a mycotoxic metabolic product of Penicillium spp .
Transport and Distribution
Griseofulvin is deposited in keratin precursor cells within 4–8 hours of oral administration .
Subcellular Localization
Griseofulvin enters the dermatophyte through energy-dependent transport processes, binds to the fungal microtubules, interfering the microtubule function, thus inhibiting mitosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Epigriseofulvin can be synthesized through the fermentation of Penicillium species, followed by extraction and purification processes. The synthetic route involves the cultivation of Penicillium dipodomyicola, which produces this compound along with other related compounds .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The fermentation broth is subjected to solvent extraction, followed by chromatographic techniques to isolate and purify this compound. Advanced methods such as supercritical carbon dioxide-assisted complexation with cyclodextrins have been explored to enhance the solubility and bioavailability of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Epigriseofulvin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophilic reagents such as sodium methoxide or sodium ethoxide.
Major Products Formed: The major products formed from these reactions include various this compound derivatives with altered functional groups, which may exhibit different biological activities .
Vergleich Mit ähnlichen Verbindungen
Griseofulvin: The parent compound with similar antifungal properties.
Isogriseofulvin: Another derivative with slight structural differences.
Speradine B: A related alkaloid isolated from Penicillium dipodomyicola.
Comparison: Epigriseofulvin is unique due to its specific structural modifications, which may enhance its biological activity and solubility compared to griseofulvin and isogriseofulvin.
Eigenschaften
IUPAC Name |
(2R,5'R)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUHZTYCFQRHIY-CQLKUDPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C=C([C@@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401114775 | |
| Record name | (1′R,6′R)-7-Chloro-2′,4,6-trimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401114775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
469-49-8 | |
| Record name | (1′R,6′R)-7-Chloro-2′,4,6-trimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=469-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1′R,6′R)-7-Chloro-2′,4,6-trimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401114775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural relationship between griseofulvin and epigriseofulvin?
A: this compound is a stereoisomer of griseofulvin. While both share the same molecular formula and weight, they differ in the spatial arrangement of atoms around specific carbon atoms. []
Q2: What are the main structural features of this compound revealed by X-ray crystallography?
A: X-ray analysis of (+)-epigriseofulvin crystals shows a triclinic structure with two independent molecules per unit cell. The cyclohexenone ring adopts a half-chair conformation, and the conjugated enone system within this ring is planar. []
Q3: Can you provide the molecular formula and weight of this compound?
A3: this compound shares the same molecular formula and weight with griseofulvin, which is C18H17ClO6 and 352.77 g/mol, respectively.
Q4: Have any synthetic routes been developed for this compound?
A: Yes, a synthetic pathway for dl-epigriseofulvin, the racemic mixture, has been achieved. The strategy involves a multi-step process starting from a cumaranone derivative, which undergoes reactions including aldol addition, dehydration, and Diels-Alder cycloaddition with a substituted butadiene. []
Q5: What is the stereochemical outcome of the microbial transformation of dehydrogriseofulvin by Streptomyces species?
A: Studies using deuterium-labeled compounds and 2H nuclear magnetic resonance spectroscopy have shown that Streptomyces species can interconvert (+)-dehydrogriseofulvin and (-)-dehydrogriseofulvin. These species primarily convert both isomers to (+)-griseofulvin, with some species like S. cinereoruber producing (-)-griseofulvin as the main product. Importantly, S. cinereocrocatus can transform (±)-dehydrogriseofulvin to the naturally occurring (+)-griseofulvin. []
Q6: Have any new derivatives of griseofulvin, including potential this compound analogs, been synthesized and tested for antifungal activity?
A: Researchers synthesized dl-griseofulvin and new 6'-substituted congeners. These compounds were evaluated for antifungal activity, revealing that the 6'-congeners exhibited lower activity compared to dl-griseofulvin. Molecular calculations were also performed on these compounds, including dl-epigriseofulvin, to understand structure-activity relationships. []
Q7: Have any sulfone analogs of griseofulvin, potentially related to this compound, been synthesized and assessed for their antifungal effects?
A: Yes, researchers have synthesized a series of sulfone analogs of griseofulvin, termed "sulfogriseofulvins." These compounds were produced via Diels-Alder reactions and include isomers with stereochemistry corresponding to both griseofulvin and this compound. While these analogs were successfully synthesized and structurally characterized, their antifungal activities against dermatophytes were significantly lower than griseofulvin itself. [, ]
Q8: Besides griseofulvin and its derivatives, were there any other notable compounds isolated from the marine fungus Y26-02?
A: Yes, in addition to griseofulvin, this compound, and isogriseofulvin, the marine fungus Y26-02 yielded four other compounds: dechlorothis compound, dehydrogriseofulvin, 4'-butoxyisogriseofulvin, and 2'-butoxythis compound. Notably, the latter two butoxylated compounds are reported as novel natural products. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


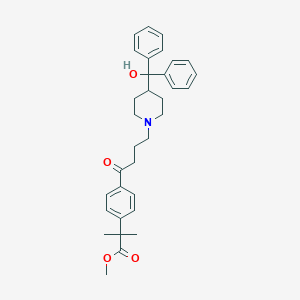
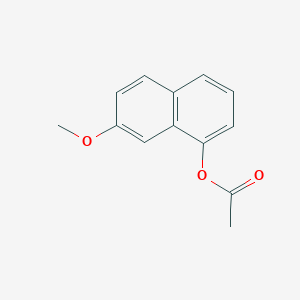
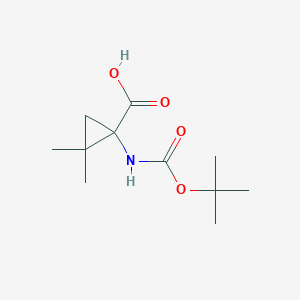
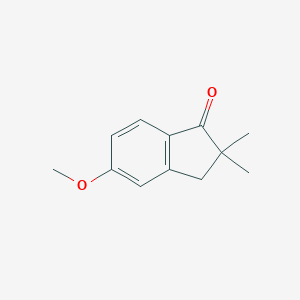
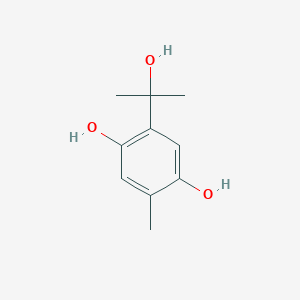
![[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B45490.png)


![[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] dodecanoate](/img/structure/B45495.png)
